molecular formula C19H18N2O2 B1653977 TP-472N CAS No. 2080306-24-5

TP-472N

Cat. No.: B1653977
CAS No.: 2080306-24-5
M. Wt: 306.4 g/mol
InChI Key: IDQWBZAMTQTECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone plays a significant role in biochemical reactions, particularly in the modulation of bromodomain-containing proteins BRD9 and BRD7. These proteins are involved in chromatin remodeling and gene expression regulation. The compound exhibits selective binding to BRD9 with a dissociation constant (KD) of 33 nM and to BRD7 with a KD of 340 nM . This selective interaction suggests that 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone can influence gene expression by modulating the activity of these bromodomains.

Cellular Effects

1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By interacting with BRD9 and BRD7, the compound can alter the transcriptional landscape of cells, leading to changes in gene expression patterns. This modulation can impact cell proliferation, differentiation, and apoptosis. Additionally, the compound’s influence on chromatin structure can affect cellular metabolism by altering the accessibility of metabolic genes .

Molecular Mechanism

The molecular mechanism of 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone involves its binding to the bromodomains of BRD9 and BRD7. This binding inhibits the interaction of these proteins with acetylated histones, thereby preventing the recruitment of transcriptional machinery to specific genomic loci. This inhibition can lead to changes in gene expression and downstream cellular effects. The compound’s selective binding to BRD9 and BRD7 suggests that it can be used as a tool to study the specific roles of these bromodomains in various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone have been observed to change over time. The compound is stable under standard storage conditions (2-8°C) and can be dissolved in DMSO at a concentration of 15 mg/mL . Long-term studies have shown that the compound maintains its activity over extended periods, making it suitable for in vitro and in vivo experiments. Its degradation products and their potential effects on cellular function have not been extensively studied.

Dosage Effects in Animal Models

The effects of 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone vary with different dosages in animal models. At lower doses, the compound has been shown to selectively inhibit BRD9 and BRD7 without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body . The compound’s influence on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications and toxicity profiles.

Transport and Distribution

Within cells and tissues, 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the nucleus, where it can exert its effects on chromatin structure and gene expression . The compound’s distribution profile can influence its efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone is primarily within the nucleus, where it interacts with BRD9 and BRD7. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments . The compound’s activity and function are closely linked to its subcellular localization, as its interactions with chromatin and transcriptional machinery are essential for its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TP 472N involves the reaction of 2-(Cyclopropylmethoxy)aniline with pyrrolo[1,2-a]pyrimidin-6-yl ethanone under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of TP 472N follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of at least 98% .

Chemical Reactions Analysis

Types of Reactions: TP 472N primarily undergoes substitution reactions due to the presence of reactive functional groups. It does not readily participate in oxidation or reduction reactions under standard laboratory conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving TP 472N include dimethyl sulfoxide (DMSO) as a solvent and various catalysts to facilitate the substitution reactions. The reactions are typically carried out at room temperature or slightly elevated temperatures .

Major Products: The major products formed from the reactions involving TP 472N are typically substituted derivatives of the original compound. These derivatives retain the core structure of TP 472N but have different substituents attached to the phenyl or pyrimidinyl rings .

Scientific Research Applications

TP 472N is primarily used in scientific research as a negative control for TP 472. It is utilized in studies involving bromodomain-containing proteins, particularly BRD9 and BRD7. These proteins are components of the switch/sucrose non-fermentable (SWI/SNF) complex, which plays a crucial role in chromatin remodeling and transcription control .

In addition to its use in epigenetic research, TP 472N is also part of compound libraries used for screening potential drug candidates. It helps researchers understand the specificity and selectivity of TP 472 and other related compounds .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: TP 472N is unique in its role as a negative control for TP 472. While TP 472 actively binds to and inhibits BRD9 and BRD7, TP 472N does not interact with these proteins, making it a valuable tool for validating the specificity of TP 472’s effects. This distinction is crucial for researchers studying the role of bromodomains in various biological processes .

Properties

IUPAC Name

1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13(22)17-11-16(19-20-9-4-10-21(17)19)15-5-2-3-6-18(15)23-12-14-7-8-14/h2-6,9-11,14H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQWBZAMTQTECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=N2)C3=CC=CC=C3OCC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143826
Record name Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2080306-24-5
Record name Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2080306-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TP-472N
Reactant of Route 2
Reactant of Route 2
TP-472N
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
TP-472N
Reactant of Route 4
Reactant of Route 4
TP-472N
Reactant of Route 5
Reactant of Route 5
TP-472N
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
TP-472N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.